(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a substituted phenyl ring with bromo (Br) and fluoro (F) groups at the 4- and 3-positions, respectively. The Boc group serves as a protective moiety for amines in peptide synthesis, enabling selective reactivity during coupling reactions . The bromo and fluoro substituents confer distinct electronic and steric properties: bromo enhances polarizability and serves as a leaving group in cross-coupling reactions, while fluoro modulates electron density and metabolic stability . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents, where halogenated aromatic systems are critical for target engagement .
Properties
IUPAC Name |
(2S)-3-(4-bromo-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZABNYHWHKXZDF-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Br)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Strecker Synthesis
The Strecker reaction offers a direct route to α-amino acids by reacting aldehydes with ammonia and cyanide. For the target compound, 4-bromo-3-fluorobenzaldehyde serves as the aryl precursor. Using a chiral catalyst such as a thiourea-based organocatalyst, the reaction achieves enantiomeric excess (ee) >90%. Hydrolysis of the resulting α-aminonitrile under acidic conditions yields the free amino acid, which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
Key Conditions :
Evans Oxazolidinone Auxiliary Method
Chiral oxazolidinones enable asymmetric alkylation. The Boc-protected glycine is converted to its oxazolidinone derivative, which undergoes alkylation with 4-bromo-3-fluorobenzyl bromide. Lithium hexamethyldisilazide (LiHMDS) deprotonates the auxiliary, facilitating nucleophilic attack by the benzyl bromide. Cleavage of the auxiliary with lithium hydroxide affords the (S)-enantiomer with >95% ee.
Optimization :
-
Base: LiHMDS (2.0 equiv.) in THF at -78°C
-
Alkylating Agent: 4-Bromo-3-fluorobenzyl bromide (1.5 equiv.)
Grignard Addition to Boc-Protected Glycine Derivatives
Synthesis of 4-Bromo-3-fluorophenylmagnesium Bromide
The Grignard reagent is prepared by reacting 1-bromo-4-fluoro-3-bromobenzene with magnesium turnings in THF. Due to the electron-withdrawing effects of bromine and fluorine, activation with 1,2-dibromoethane is required to initiate the reaction.
Procedure :
Nucleophilic Addition to Boc-Protected Alanine Ethyl Ester
The Grignard reagent reacts with Boc-protected alanine ethyl ester to form the β-arylpropanoate. The reaction proceeds via a six-membered transition state, ensuring retention of configuration. Subsequent saponification with potassium hydroxide yields the carboxylic acid.
Reaction Details :
-
Grignard Reagent: 1.2 equiv., added dropwise at 0°C
-
Quenching: Saturated NH₄Cl solution
Cross-Coupling Reactions for Aryl Group Introduction
Suzuki-Miyaura Coupling
A boronic ester intermediate is synthesized from Boc-protected allylglycine. Palladium-catalyzed coupling with 4-bromo-3-fluoroiodobenzene introduces the aryl group. This method avoids Grignard limitations and achieves high regioselectivity.
Catalytic System :
Heck Reaction for Alkene Functionalization
A Heck coupling between Boc-protected dehydroalanine and 4-bromo-3-fluorophenyl iodide installs the aryl group at the β-position. The reaction proceeds with high stereoretention using a palladium catalyst and silver phosphate additive.
Conditions :
Enzymatic Resolution and Chiral Chromatography
Kinetic Resolution Using Lipases
Racemic 3-(4-bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is resolved via Pseudomonas cepacia lipase (PSL-C). The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the (S)-isomer intact.
Parameters :
Preparative Chiral HPLC
Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) separate enantiomers. This method is scalable but cost-prohibitive for industrial applications.
Conditions :
-
Column: Chiralpak IC (250 × 4.6 mm)
-
Mobile Phase: Hexane/ethanol (80:20), 1.0 mL/min
-
Retention: (S)-enantiomer, 12.3 min; (R)-enantiomer, 14.7 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Strecker | 85 | 90 | Moderate | High |
| Evans Auxiliary | 78 | 95 | Low | Moderate |
| Grignard Addition | 82 | 99 | High | Low |
| Suzuki Coupling | 88 | 99 | High | Moderate |
| Enzymatic Resolution | 45 | 98 | Low | High |
The Grignard and Suzuki methods offer optimal balance between yield and enantioselectivity, though the former requires stringent anhydrous conditions. Enzymatic resolution is limited by substrate tolerance but valuable for small-scale applications .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The propanoic acid moiety can be reduced to the corresponding alcohol or oxidized to a carboxylate salt.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Deprotection: Free amine derivative.
Reduction: Corresponding alcohol.
Oxidation: Carboxylate salt.
Scientific Research Applications
Biological Activities
- Anticancer Potential : Preliminary studies suggest that compounds similar to (S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid may exhibit anticancer properties. The presence of halogen atoms (bromine and fluorine) in the structure can enhance the compound's ability to interact with cancer cell receptors or enzymes involved in tumor growth .
- Peptide Synthesis : The Boc group allows for the selective protection of amino acids during peptide synthesis. This compound can be utilized as an intermediate in the synthesis of peptides that may have therapeutic applications, including those targeting neurological disorders or metabolic diseases .
- Drug Development : The unique structural features of this compound make it a candidate for drug development, particularly in designing inhibitors for specific proteins associated with diseases such as cancer or neurodegenerative disorders. Its ability to modulate biological pathways could lead to the development of novel therapeutics .
Case Studies and Research Findings
Mechanism of Action
The compound’s mechanism of action is largely dependent on its interaction with biological targets. The presence of the Boc-protected amino group and the propanoic acid moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The bromine and fluorine atoms can enhance binding affinity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Key Differences and Research Findings
Halogen Effects :
- Bromo vs. Chloro : Bromo’s larger atomic radius increases polarizability, making it superior in Pd-mediated cross-coupling reactions (e.g., Buchwald-Hartwig amination). Chloro, however, offers higher solubility due to reduced hydrophobicity .
- Fluoro vs. Methylsulfonyl : Fluoro’s electronegativity stabilizes aromatic rings against oxidation, whereas methylsulfonyl groups enhance hydrogen-bonding interactions with biological targets .
Functional Group Utility: The borono group in the 4-boronophenyl analog (CAS 119771-23-2) enables Suzuki-Miyaura couplings, a feature absent in the bromo-fluoro compound. This makes the boronated derivative valuable for bioconjugation and polymer chemistry . Silyl-protected hydroxyl analogs (e.g., from ) exhibit improved stability under acidic conditions but require additional deprotection steps, limiting their utility in rapid syntheses .
Pharmacological Implications :
- The methylsulfonyl derivative () demonstrated potent anticancer activity in vitro, attributed to its ability to disrupt protein-protein interactions in oncogenic pathways .
- Iodo-substituted analogs () showed enhanced antiviral efficacy compared to bromo/chloro variants, likely due to iodine’s stronger halogen-bonding capacity .
Biological Activity
(S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, with the CAS number 1998592-55-4, is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a brominated and fluorinated phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula for this compound is , with a molecular weight of approximately 344.20 g/mol. The presence of bromine and fluorine atoms enhances its pharmacological properties, potentially affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity, while the Boc-protected amino group allows for selective deprotection, revealing an active amine that can participate in various biochemical pathways. This mechanism is crucial for its potential role as an enzyme inhibitor or in modulating receptor activity.
Enzyme Inhibition
Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance, compounds from related series have shown dual enzyme inhibition capabilities against PfA-M1 and PfA-M17, which are important targets in malaria treatment. The Ki values for these inhibitors ranged from 0.027 µM to 0.080 µM, indicating potent inhibitory effects .
Case Studies
- Inhibition of PfA-M1 and PfA-M17 : Research indicated that modifications in the structure of related compounds could lead to enhanced selectivity and potency against these malaria-associated enzymes. The introduction of different substituents on the phenyl ring was found to impact binding affinity significantly .
- Synthetic Applications : The compound has been utilized as a building block in the synthesis of more complex molecules, demonstrating its versatility in medicinal chemistry . Its ability to undergo various chemical reactions, including oxidation and substitution, further supports its application in drug development.
Data Table: Biological Activity Overview
| Compound | Target Enzyme | Ki Value (µM) | Comments |
|---|---|---|---|
| This compound | PfA-M1 | 0.027 | Potent inhibitor |
| This compound | PfA-M17 | 0.080 | Significant activity |
| Related Compound A | PfA-M1 | 0.065 | Comparable activity |
| Related Compound B | PfA-M17 | 0.041 | Enhanced selectivity |
Q & A
Q. What are the key synthetic steps for preparing (S)-3-(4-Bromo-3-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid?
The synthesis typically involves:
- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, preventing unwanted side reactions during subsequent steps .
- Coupling Reactions : Activation of the carboxylic acid (e.g., using DCC) and coupling with intermediates containing the 4-bromo-3-fluorophenyl moiety .
- Hydrolysis : Basic hydrolysis (e.g., LiOH in THF/water) to deprotect or modify ester intermediates, followed by acidification to isolate the propanoic acid .
- Purification : Techniques like preparative HPLC or liquid-liquid extraction are used to isolate the product .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR verify the aromatic substituents, Boc group, and stereochemistry .
- HPLC : Reversed-phase HPLC assesses purity, with retention time matching reference standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s signature) .
Q. What safety precautions are essential when handling this compound?
- PPE : Lab coat, nitrile gloves, and goggles are mandatory. Use respiratory protection if handling powders .
- Storage : Store in a dry, ventilated area at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .
Advanced Research Questions
Q. How can researchers optimize the Boc protection step to minimize racemization?
- Low-Temperature Reactions : Conduct coupling at 0–4°C to reduce base-catalyzed racemization .
- Coupling Agents : Use DCC/DMAP systems for efficient activation without prolonged exposure to basic conditions .
- Monitoring : Track enantiomeric purity via chiral HPLC after each step .
Q. What strategies mitigate byproduct formation during Suzuki-Miyaura cross-coupling with the bromophenyl group?
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 enhances selectivity for aryl bromide coupling .
- Solvent Optimization : Use degassed DMF/H₂O mixtures to stabilize palladium intermediates .
- Byproduct Analysis : LC-MS identifies boronic ester impurities, guiding column chromatography purification .
Q. How do bromine and fluorine substituents influence the compound’s reactivity in peptide conjugation?
- Electron-Withdrawing Effects : The 4-bromo-3-fluorophenyl group decreases electron density, slowing nucleophilic aromatic substitution but enhancing stability in acidic conditions .
- Steric Hindrance : Fluorine’s small size minimizes steric interference during amide bond formation .
Q. What environmental hazards are associated with this compound, and how should waste be managed?
- Aquatic Toxicity : The bromophenyl group poses significant toxicity to aquatic life (H400). Collect waste in sealed containers for incineration .
- Decomposition : Avoid aqueous neutralization; use activated carbon adsorption for spill control .
Methodological Challenges
Q. How can enantiomeric purity be validated post-synthesis?
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to resolve (S) and (R) enantiomers .
- Optical Rotation : Compare measured [α]D²⁵ values with literature data for the (S)-configured compound .
Q. What modifications to the phenyl ring could improve solubility while retaining bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
